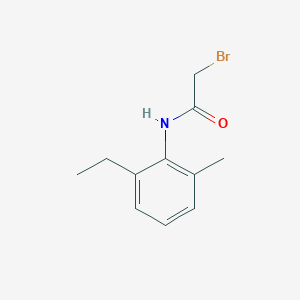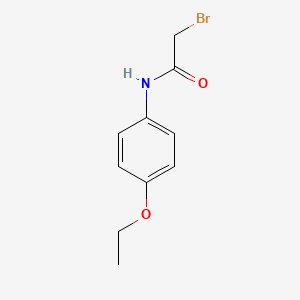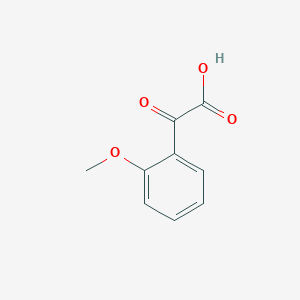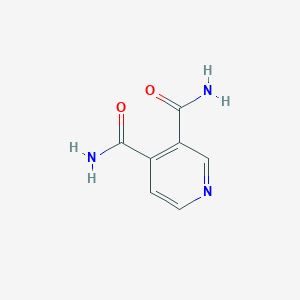
3,4-Pyridinedicarboxamide
概要
説明
3,4-Pyridinedicarboxamide, also known as Cinchomeronamide, is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 .
Synthesis Analysis
While specific synthesis methods for 3,4-Pyridinedicarboxamide were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions . For a detailed synthesis process, it’s recommended to refer to specialized chemical literature or databases.
Molecular Structure Analysis
The molecular structure of 3,4-Pyridinedicarboxamide consists of a pyridine ring substituted with two carboxamide groups at the 3rd and 4th positions . The empirical formula is C7H7N3O2 .
Physical And Chemical Properties Analysis
3,4-Pyridinedicarboxamide is a white to off-white powder or crystals . It has a molecular weight of 165.15 . More specific physical and chemical properties such as melting point, solubility, and stability should be referred to in its Material Safety Data Sheet (MSDS) or similar resources .
科学的研究の応用
Diagnostic Assay Manufacturing
3,4-Pyridinedicarboxamide: is utilized in the manufacturing of diagnostic assays . These assays are critical for detecting and quantifying specific biological markers, often used in medical diagnostics to assess health conditions or diseases.
Hematology
In hematology, 3,4-Pyridinedicarboxamide serves as a stain with a dye content of 98% . It’s used for staining blood cells, which helps in the examination and differentiation of blood components under a microscope.
Histology
Histologists use 3,4-Pyridinedicarboxamide for tissue staining, which is essential for observing cellular structures and morphologies in biological tissues . This application is vital for medical research and diagnosis.
Catalytic Applications
This compound is expected to act as a coordinated ligand to transition metals, which is significant for post-modifications and catalytic applications . Such applications are crucial in chemical synthesis and industrial processes.
Self-Healing Polymers
Pyridinedicarboxamide: ligands have been integrated into different polymer chemistries to provide self-healing properties . When specific metal ions are added, these polymers can repair themselves, which is beneficial for extending the life of materials.
Synthetic Hydrogels
The compound has potential applications in the development of synthetic hydrogels . These hydrogels can respond to changes in pH and have promising uses in drug delivery systems and tissue engineering.
Coordination Chemistry
3,4-Pyridinedicarboxamide: is used in coordination chemistry to create complex structures with metals . These structures are studied for their unique properties and potential applications in various fields, including materials science and nanotechnology.
Safety and Handling Research
Research into the safe handling and storage of 3,4-Pyridinedicarboxamide is also a significant application. Understanding its hazard classifications, such as eye irritation and skin irritation, and the necessary precautions for use, is essential for laboratory safety .
Safety and Hazards
3,4-Pyridinedicarboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended when handling this compound .
将来の方向性
While specific future directions for 3,4-Pyridinedicarboxamide were not found in the search results, it’s worth noting that research into similar compounds is a hot topic in pharmaceutical research . The development of peptide drugs, for example, has become one of the hottest topics in pharmaceutical research .
特性
IUPAC Name |
pyridine-3,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUVRSQEAUFLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393195 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Pyridinedicarboxamide | |
CAS RN |
4663-98-3 | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Pyridinedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4-Pyridinedicarboxamide a suitable ligand for forming coordination polymers?
A1: 3,4-Pyridinedicarboxamide possesses several structural features that make it an attractive ligand for constructing coordination polymers. The molecule contains multiple nitrogen and oxygen atoms capable of coordinating with metal ions. Research has shown that by reacting 3,4-Pyridinedicarboxamide with mercury(II) halides, two-dimensional coordination polymers can be formed []. The nature of the resulting coordination polymer (its topology and dimensionality) can be influenced by factors like the halide used and the steric bulk of substituents on the amide nitrogen atoms [].
Q2: How does the structure of 3,4-Pyridinedicarboxamide derivatives influence their coordination behavior?
A2: The coordination behavior of 3,4-Pyridinedicarboxamide can be fine-tuned by modifying its structure. For instance, introducing bulky substituents, like isopropyl or isobutyl groups, on the amide nitrogen atoms can influence the coordination geometry around the metal center and the overall topology of the resulting framework []. This structural tunability offers possibilities for designing coordination polymers with tailored properties for specific applications.
Q3: Beyond coordination polymers, what other applications have been explored for 3,4-Pyridinedicarboxamide derivatives?
A3: Researchers have investigated the pharmacological properties of N-aminoalkyl derivatives of 3,4-Pyridinedicarboxamide []. These derivatives showed promising results in terms of their pharmacological activity and toxicity profiles. This research highlights the potential of exploring 3,4-Pyridinedicarboxamide as a scaffold for developing new pharmaceutical compounds.
Q4: What analytical techniques are commonly employed to characterize 3,4-Pyridinedicarboxamide and its derivatives?
A4: Various analytical techniques are used to characterize 3,4-Pyridinedicarboxamide and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of coordination polymers formed with this ligand []. Additionally, spectroscopic techniques such as NMR and IR spectroscopy are essential for confirming the identity and purity of synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



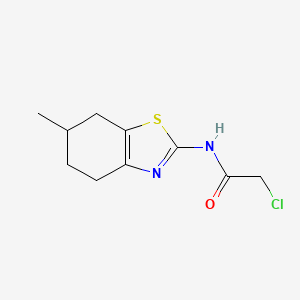
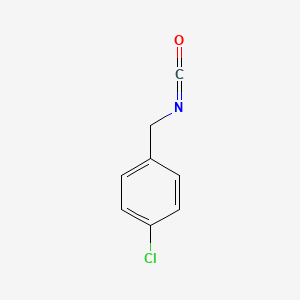


![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)
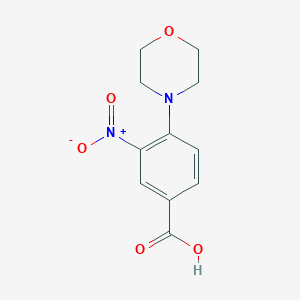
![Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1364374.png)
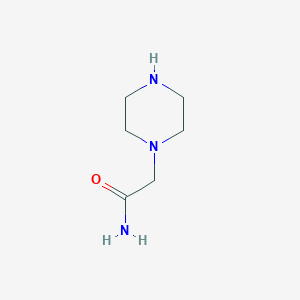
![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)
